2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Physicochemical Characterization Formulation Science Solubility-Dependent Assays

Researchers synthesizing tri-o-thymotide (TOT) clathrate hosts require a specific precursor; generic salicylic acid or thymol cannot substitute. 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (o-thymotic acid, CAS 548-51-6) is the validated TOT building block. • Unique substitution pattern enables cyclic trisalicylide formation-no alternative precursor exists. • Quantified low aqueous solubility (0.1 g/L at 20°C) vs. salicylic acid (1.8 g/L) for controlled-release studies. • Defined CNS depressant activity without analgesic confound (inactive in rat tail-flick assay). • ≥98% purity; ambient-shipped; global supply network.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 548-51-6
Cat. No. B1200341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-isopropyl-6-methylbenzoic acid
CAS548-51-6
Synonyms2-thymotic acid
2-thymotic acid, monosodium salt
3-hydroxy-p-cymene-2-carboxylic acid
6-methyl-3-isopropyl-salicylic acid
o-thymotic acid
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(C)C)O)C(=O)O
InChIInChI=1S/C11H14O3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3,(H,13,14)
InChIKeyFNWNGQGTFICQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.15e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





o-Thymotic Acid: Overview


2-Hydroxy-3-isopropyl-6-methylbenzoic acid (CAS 548-51-6), also known as o-thymotic acid, is a multiply-substituted monoterpenoid derivative of salicylic acid [1]. Characterized by hydroxyl, isopropyl, and methyl functional groups on the aromatic ring [2], this compound exhibits a unique physicochemical profile that directly influences its utility in specific research and industrial applications, as distinct from unsubstituted or mono-substituted salicylic acid analogs. It is a naturally derived substance present in several plant species and serves as a key precursor for advanced functional materials [3].

Why o-Thymotic Acid Cannot Be Substituted


Substituting 2-Hydroxy-3-isopropyl-6-methylbenzoic acid with cheaper, more common analogs like salicylic acid or thymol is scientifically unjustified due to its markedly different physicochemical properties. Its unique substitution pattern imparts a specific aqueous solubility profile [1] and a distinct biological activity fingerprint [2] that are not replicated by the parent compounds. Furthermore, the compound serves as a specific and essential precursor for the synthesis of tri-o-thymotide (TOT), a clathrate host molecule with unique inclusion properties [3]. The following evidence guide details these quantifiable differences, providing a clear rationale for selecting this specific compound.

Quantitative Evidence for o-Thymotic Acid


Aqueous Solubility vs. Salicylic Acid

The aqueous solubility of o-thymotic acid (CAS 548-51-6) is drastically lower than that of its parent compound, salicylic acid. At 20°C, o-thymotic acid has a solubility of only 0.1 g/L (1 g in 10 L of water) [1], whereas salicylic acid exhibits a solubility of 1.8-2.0 g/L under the same conditions [2]. This represents a 15- to 20-fold decrease in water solubility, a property that can be exploited or must be accounted for in experimental design.

Physicochemical Characterization Formulation Science Solubility-Dependent Assays

Analgesic and Anti-inflammatory Activity

In a head-to-head comparative study, o-thymotic acid and nine structural homologs were evaluated for analgesic and antistress effects in rats. While all compounds acted as non-specific CNS depressants, o-thymotic acid did not demonstrate significant analgesic activity in the rat tail-flick test, unlike the comparator 2-methyl-5-tert-butylsalicylic acid, which showed significant analgesia [1]. This negative finding is a crucial piece of quantitative evidence for researchers seeking compounds with a specific, non-analgesic CNS depressant profile.

Pharmacology Analgesic Screening Anti-inflammatory Drug Discovery

Tri-o-thymotide (TOT) Synthesis

2-Hydroxy-3-isopropyl-6-methylbenzoic acid is the specific monomeric precursor for the synthesis of tri-o-thymotide (TOT), a cyclic trisalicylide clathrate host [1]. The standard synthesis yields TOT from o-thymotic acid, albeit at a reported low yield of approximately 35% [2]. Subsequent research has focused on improving this yield through optimized cyclodehydration conditions [2]. This unique application is not accessible using other common salicylic acid derivatives, which form different clathrate structures or none at all [3].

Supramolecular Chemistry Clathrate Synthesis Material Science

o-Thymotic Acid: Application Scenarios


Tri-o-thymotide (TOT) Clathrate Synthesis

This is the definitive application for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. Researchers in supramolecular chemistry and material science require this specific precursor to synthesize tri-o-thymotide (TOT), a cyclic trisalicylide with unique clathrate-forming abilities [1]. No alternative salicylic acid derivative can be substituted for this purpose [2]. The compound's role as a precursor is established, with literature detailing synthetic procedures and yield optimization [1].

Non-Analgesic CNS Depressant Studies

Based on direct comparative evidence, 2-Hydroxy-3-isopropyl-6-methylbenzoic acid is a candidate for research requiring a non-specific CNS depressant that is not confounded by significant analgesic activity [3]. Researchers can use this compound to study CNS depression mechanisms in vivo, knowing it was inactive in a rat tail-flick analgesic assay, unlike a closely related homolog [3]. This defined activity profile allows for cleaner mechanistic studies.

Low Aqueous Solubility Formulations

The compound's quantitatively defined low aqueous solubility (0.1 g/L at 20°C) [4] makes it suitable for applications where a hydrophobic or lipophilic active pharmaceutical ingredient (API) or reagent is required. This property is in stark contrast to the more soluble salicylic acid (1.8 g/L) [5], making o-thymotic acid a superior choice for studies on controlled release, membrane permeability, or extraction into non-polar solvents.

Exploratory Fibrinolytic Research

Historical evidence indicates a potential role for this compound as a synthetic fibrinolytic agent. While quantitative data is limited, studies have investigated its effect on the reaction between human plasmin and antiplasmin [6]. This provides a starting point for researchers exploring novel mechanisms in thrombosis or hemostasis, where the compound's specific interaction with the plasmin-antiplasmin system could be further characterized.

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